molecular formula C12H11N3O4 B099499 Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 17304-69-7

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B099499
CAS RN: 17304-69-7
M. Wt: 261.23 g/mol
InChI Key: KCKQEVLPVNRLNX-UHFFFAOYSA-N
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Description

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that falls within the broader class of 1,2,3-triazoles, which are heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.

Synthesis Analysis

The synthesis of triazole derivatives often involves the nucleophilic attack of sodium azide on activated acetylenes, as described in the synthesis of various H-1,2,3-triazoles . Although the specific synthesis of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate is not detailed in the provided papers, the general methods applied to triazole synthesis could be adapted for its production. For instance, the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine leads to a related triazole compound , suggesting that similar starting materials and reactions could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict the molecular geometry and vibrational frequencies, which often show good agreement with experimental values . These methods would be applicable to analyze the molecular structure of Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including molecular rearrangements. For example, 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert between structural isomers when heated in dimethyl sulfoxide . This suggests that Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate may also participate in similar rearrangements or other reactions depending on the substituents present on the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For instance, the pKa values for a group of triazoles were found to range from 4.95 to 9.75 in ethanol-water at 25°C . UV and IR spectra can provide insights into the structure of triazoles, with characteristic features aiding in the assignment of structures . The oxidation of triazole derivatives can lead to various products, indicating that Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate may also be susceptible to oxidation and other chemical transformations .

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

One significant application of related compounds is in the study of enzyme inhibition. For instance, derivatives of dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate have been synthesized and their properties investigated against xanthine oxidase (XO) activity. These compounds exhibited significant inhibition activities, suggesting potential as XO enzyme inhibitors. Additionally, molecular docking studies provided insights into the compounds' modes of inhibition and interactions at the atomic level (Yagiz et al., 2021).

Chemical Synthesis and Reactions

Another area of research involves the synthesis and reaction mechanisms of similar triazole compounds. For example, 1,2,3-triazoles have been synthesized using various methods, and their reactivity and transformation into different chemical structures have been explored. These studies contribute to a deeper understanding of the synthetic pathways and potential applications of these compounds in organic chemistry (Gilchrist et al., 1975).

Material Science and Environmental Safety

In material science, derivatives of 1,2,3-triazole, including dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate, have been used to create covalently linked plasticizers. These plasticizers, designed as analogues to phthalate plasticizers, offer environmental safety benefits by reducing the risk of leaching from the polymer matrix and the formation of endocrine-disrupting chemicals (Earla & Braslau, 2014).

Optical Properties and Applications

Some 1,2,3-triazole derivatives have been explored for their nonlinear optical absorption properties. These compounds demonstrate potential as candidates for optical device applications, such as optical limiters, due to their distinct absorption behavior under different laser intensities (Rahulan et al., 2014).

Future Directions

The future directions of research into 1,2,3-triazoles are likely to involve further exploration of their potential applications in various fields, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

dimethyl 1-phenyltriazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-18-11(16)9-10(12(17)19-2)15(14-13-9)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKQEVLPVNRLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339379
Record name Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate

CAS RN

17304-69-7
Record name Dimethyl 1-phenyl-1H-1,2,3-triazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MG Marei, M El-Ghanam, MM Salem - Bulletin of the Chemical Society …, 1994 - journal.csj.jp
The polyfunctionalized title triazolyl 1,3-diketones have been prepared by the addition-cyclization reaction of sodium azide to 1,5-diaryl-4-pentyne-1,3-diones, in the first instance, in …
Number of citations: 14 www.journal.csj.jp
I Alimi, R Remy, CG Bochet - European Journal of Organic …, 2017 - Wiley Online Library
The photolysis of N‐aryltriazoles and N‐arylbenzotriazoles leads to indoles and carbazoles, respectively. Because libraries of triazoles can be accessed rapidly, for example by the …

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